molecular formula C7H8ClN B13846277 N-Methyleneaniline Hydrochloride

N-Methyleneaniline Hydrochloride

Cat. No.: B13846277
M. Wt: 141.60 g/mol
InChI Key: QETIRTRTMTXUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyleneaniline Hydrochloride is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyleneaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyleneaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

N-phenylmethanimine;hydrochloride

InChI

InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H

InChI Key

QETIRTRTMTXUDW-UHFFFAOYSA-N

Canonical SMILES

C=NC1=CC=CC=C1.Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical stability, and search protocols for N-methylenebenzenamine hydrochloride .

Part 1: Executive Technical Summary

The Core Challenge: A direct search for "N-methylenebenzenamine hydrochloride" often yields ambiguous or null results in commercial databases. This is not a failure of the search engine but a reflection of chemical reality.

The Scientific Reality:

  • Instability: The monomeric free base N-methylenebenzenamine (Phenylazomethine) is thermodynamically unstable and spontaneously trimerizes to 1,3,5-triphenylhexahydro-1,3,5-triazine .

  • Hydrolysis: In the presence of hydrochloric acid (HCl), the trimer (or the theoretical monomer) undergoes rapid hydrolysis to form Aniline Hydrochloride and Formaldehyde , or polymerizes into aniline-formaldehyde resins depending on concentration and temperature.

  • The "Phantom" Compound: Consequently, "N-methylenebenzenamine hydrochloride" exists primarily as a transient iminium ion intermediate (

    
    ) in situ, rather than a stable, isolable salt.
    

Quick Reference CAS Table If you are searching for this compound, you are likely looking for one of the following stable surrogates or components:

Chemical EntityCAS NumberStateRelationship to Target
N-Methylenebenzenamine (Monomer)100-62-9 UnstableThe theoretical free base. Often maps to the trimer in databases.
1,3,5-Triphenylhexahydro-1,3,5-triazine 91-78-1 Stable SolidThe actual form of the free base (Trimer).
Aniline Hydrochloride 142-04-1 Stable SaltThe hydrolysis product; used to generate the iminium species in situ.
N-Methylaniline Hydrochloride 2739-12-0 Stable SaltA common "sound-alike" error (Methyl vs. Methylene).
4,4'-Methylenedianiline Dihydrochloride 13552-44-8 Stable SaltA common aniline-formaldehyde reaction product.

Part 2: Technical Analysis & Causality

The Monomer-Trimer Equilibrium

N-methylenebenzenamine (


) is a Schiff base derived from aniline and formaldehyde. Unlike Schiff bases derived from benzaldehyde (which are stable), those derived from formaldehyde possess an unhindered electrophilic carbon.
  • Mechanism: The lack of steric hindrance allows three molecules of the monomer to undergo a cyclo-trimerization reaction, forming a six-membered hexahydrotriazine ring.

  • Commercial Conflation: Many chemical vendors list CAS 100-62-9 (Monomer) but supply the physical product corresponding to CAS 91-78-1 (Trimer).

The Acid Sensitivity (The "Hydrochloride" Problem)

When the trimer is treated with HCl, the ring opens. The resulting species depends on the solvent and water content:

  • Aqueous Acid: Complete hydrolysis to Anilinium Chloride (

    
    ) and Formaldehyde (
    
    
    
    ).
  • Anhydrous Acid/Organic Solvent: Formation of the electrophilic iminium ion (

    
    ), which is highly reactive and typically consumed immediately in Mannich-type reactions. It does not crystallize as a stable salt.
    

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the relationship between the requested target and the actual chemical species encountered in the lab.

ChemicalPathways Aniline Aniline (Reactant) Monomer N-Methylenebenzenamine (The Target Monomer) CAS: 100-62-9 Aniline->Monomer Condensation Formaldehyde Formaldehyde (Reactant) Formaldehyde->Monomer Condensation Trimer 1,3,5-Triphenylhexahydro- 1,3,5-triazine (Trimer) CAS: 91-78-1 Monomer->Trimer Spontaneous Trimerization Trimer->Monomer Heat/Dissociation Iminium N-Methylenebenzenamine HCl (Transient Iminium Salt) Trimer->Iminium + HCl (Anhydrous) AnilineHCl Aniline Hydrochloride CAS: 142-04-1 Iminium->AnilineHCl + H2O (Hydrolysis) Resin Aniline-Formaldehyde Resin/Polymer AnilineHCl->Resin + Excess CH2O

Figure 1: The reaction network showing the instability of the monomer and the transient nature of the hydrochloride salt.

Part 4: Search & Synthesis Protocols

The "Self-Validating" Search Protocol

When searching for this compound, do not rely on the name "N-methylenebenzenamine hydrochloride." Use the following logic flow to identify the correct reagent for your application:

Step 1: Verify the Structure via InChIKey

  • Monomer InChIKey: VULHYRAYXYTONQ-UHFFFAOYSA-N (Often links to Trimer data).

  • Trimer InChIKey: VASMRQAVWVVDPA-UHFFFAOYSA-N.

  • Action: Search these keys in PubChem or SciFinder. If the result is a solid with MP ~140°C, it is the Trimer .

Step 2: Determine the Application

  • If you need a Mannich Reagent: Buy the Trimer (CAS 91-78-1) . It acts as a "masked" form of N-methylenebenzenamine.

  • If you need the Salt for Electrophilic Attack: Generate it in situ.

    • Protocol: Mix Aniline Hydrochloride (CAS 142-04-1) and Paraformaldehyde in the reaction solvent. This generates the reactive iminium species transiently.

Experimental Protocol: In Situ Generation

Since "N-methylenebenzenamine hydrochloride" cannot be bought, it must be made.

Objective: Generate the reactive iminium species (


) for use in synthesis.
  • Reagents:

    • Aniline Hydrochloride (1.0 eq) [CAS: 142-04-1]

    • Paraformaldehyde (1.0 eq, depolymerizes to CH2O)

    • Solvent: Ethanol or Acetonitrile (Anhydrous)

  • Procedure:

    • Suspend Aniline Hydrochloride and Paraformaldehyde in the solvent.

    • Heat to reflux (60-80°C) for 30 minutes. The solution will clarify as the paraformaldehyde depolymerizes and reacts with the amine salt.

    • Result: The solution now contains the active electrophilic species. Add your nucleophile (e.g., ketone, electron-rich aromatic) immediately.

  • Validation:

    • Do not attempt to isolate. Removal of solvent will likely yield a mixture of aniline hydrochloride and polymeric material.

Part 5: References

  • PubChem. N-Methylenebenzenamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • LookChem. 4,4'-Methylenedianiline (CAS 101-77-9) vs. N-Methyleneaniline. Retrieved from [Link]

reactive iminium salts from aniline and formaldehyde

Controlled Generation of Reactive -Methylenebenzenaminium Salts

From Aniline-Formaldehyde Condensation to Electrophilic Application

Executive Summary

The reaction between aniline and formaldehyde is deceptively simple. While often associated with industrial polymerization (aniline-formaldehyde resins), the isolation of the discrete, reactive


-methylenebenzenaminium ion

This guide addresses the "Oligomerization Trap." Direct mixing of aniline and formaldehyde predominantly yields the thermodynamically stable 1,3,5-triphenylhexahydro-1,3,5-triazine (the "Trimer") rather than the monomeric imine or its salt. For researchers requiring the reactive iminium species for Mannich-type or Pictet-Spengler cyclizations, the most robust strategy is not direct synthesis, but rather a two-step workflow:

  • Synthesis of the stable Trimer (as a storable precursor).

  • Acidolytic "Cracking" to regenerate the anhydrous iminium electrophile in situ.

Mechanistic Dynamics: The Equilibrium Landscape

Understanding the equilibrium is critical. The monomeric imine (

Diagram 1: Reaction Pathway & Species Equilibrium

AnilineFormaldehydeAnilineAniline(Ph-NH2)HemiaminalHemiaminal(Intermediate)Aniline->HemiaminalCondensationHCHOFormaldehyde(HCHO)HCHO->HemiaminalCondensationImineNeutral Imine(Ph-N=CH2)*Unstable Monomer*Hemiaminal->Imine-H2OTrimer1,3,5-Triphenylhexahydro-1,3,5-triazine(Stable Solid)Imine->TrimerTrimerization(Thermodynamic Sink)IminiumN-MethylenebenzenaminiumSalt (Ph-NH+=CH2)*Active Electrophile*Imine->Iminium+ H+ (Acid)Trimer->ImineHeat/DissociationTrimer->Iminium+ 3 H+ (Acidolysis)

Caption: The "Trimerization Trap" (Green) vs. the Acidolytic Activation pathway (Red) to generate the reactive salt.

Experimental Protocols
Protocol A: Synthesis of the Stable Precursor (The Trimer)

Objective: Isolate 1,3,5-triphenylhexahydro-1,3,5-triazine. Why this works: This removes water from the system and provides a weighable, anhydrous source of the iminium equivalent.

Reagents:

  • Aniline (Freshly distilled): 9.3 g (100 mmol)

  • Paraformaldehyde (95%): 3.16 g (100 mmol equivalent of HCHO)

  • Ethanol (Absolute): 50 mL

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the paraformaldehyde in ethanol.

  • Addition: Add aniline dropwise over 10 minutes at room temperature. The reaction is slightly exothermic; ensure temperature does not exceed 40°C to prevent resin formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C for 30 minutes. The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the resulting white crystalline solid via vacuum filtration.

  • Purification: Recrystallize from ethanol/benzene (or pure ethanol) if the melting point is below range.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Expected Yield: 85-90% Physical Data: White crystals, mp 140–142°C [Ref 1].

Protocol B: In-Situ Generation of the Reactive Iminium Salt

Objective: Generate

Mechanism:

Reagents:

  • 1,3,5-Triphenylhexahydro-1,3,5-triazine (Precursor from Protocol A): 1.05 g (3.3 mmol, eq. to 10 mmol iminium)

  • Anhydrous Solvent (Dichloromethane or Acetonitrile): 20 mL

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH): 11 mmol (1.1 eq per nitrogen).

Step-by-Step:

  • Suspension: Suspend the trimer in the anhydrous solvent under Nitrogen/Argon atmosphere.

  • Activation: Add the acid dropwise at 0°C.

  • Observation: The white solid will dissolve rapidly as the trimer depolymerizes to form the soluble iminium salt.

  • Trapping (The Application): Immediately add your nucleophile (e.g., electron-rich aromatic, enol ether) to the solution.

    • Note: If performing a Pictet-Spengler reaction, the aniline moiety itself acts as the nucleophile, but often requires higher temperatures (reflux) to effect the cyclization after the salt is formed.

Analytical Characterization

Distinguishing the species is vital for troubleshooting.

Table 1: NMR Signatures (


 / 

)
Species

NMR (Methylene

)

NMR (Methylene)
Notes
Trimer

4.90 (s, 6H)

70-75 ppm
Sharp singlet characteristic of the symmetric ring [Ref 1].
Hemiaminal

4.5 - 4.7 (broad)

60-65 ppm
Often transient; seen in wet solvents.
Iminium Salt

8.0 - 9.5 (broad/downfield)

160+ ppm
Highly deshielded due to positive charge; shift depends on counterion.
Diagram 2: Acidolytic Activation Workflow

ActivationWorkflowcluster_conditionsCritical ParametersStep1Step 1: Suspend Trimer(Solvent: DCM/MeCN)Step2Step 2: Add Strong Acid(TFA/HCl/MsOH)Step1->Step2Step3Step 3: Depolymerization(Generates 3x Ph-NH+=CH2)Step2->Step3Step4Step 4: Nucleophilic Attack(Mannich/Pictet-Spengler)Step3->Step4Temp: 0°C -> RTTemp: 0°C -> RTAtmosphere: N2 (Anhydrous)Atmosphere: N2 (Anhydrous)

Caption: Workflow for converting the stored trimer into the active reagent.

Safety & Handling
  • Formaldehyde: A known carcinogen and sensitizer. Use paraformaldehyde to minimize inhalation risks compared to formalin solution.

  • Aniline: Toxic by inhalation and skin absorption. Induces methemoglobinemia. Double-glove (Nitrile) and work in a fume hood.

  • Exotherm: The condensation reaction is exothermic. Run on a scale <10g initially to assess cooling requirements.

References
  • Brunovska, Z., Liu, J. P., & Ishida, H. (1999).[1] 1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers.[1] Macromolecular Chemistry and Physics.[1]

  • Nielsen, A. T., et al. (1973). Method of preparing hexahydro-1,3,5-triacyl-s-triazines.[1][2][3] US Patent 3736320A.

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.

  • Kovacs, E., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine Formation. (Mechanistic insight on the iminium intermediate).

An In-depth Technical Guide on the History and Discovery of Aniline-Formaldehyde Condensation Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between aniline and formaldehyde, a cornerstone in the development of thermosetting polymers, has a rich and complex history. The journey from the initial empirical observations of resinous materials to a detailed molecular understanding of the reaction mechanism is a compelling narrative of evolving chemical sciences. This technical guide provides a comprehensive exploration of the historical and scientific evolution of our understanding of the intermediates formed during aniline-formaldehyde condensation. It delves into the key discoveries, the shifting mechanistic paradigms, and the analytical techniques that have enabled the identification and characterization of these transient species. By synthesizing historical context with modern mechanistic insights, this guide offers a thorough resource for researchers and professionals in polymer chemistry, organic synthesis, and materials science.

Introduction: The Dawn of Synthetic Polymers and the Aniline-Formaldehyde Reaction

The late 19th and early 20th centuries marked a pivotal era in chemical synthesis, with the burgeoning field of polymer chemistry promising a new age of materials.[1] While natural polymers had been utilized for millennia, the controlled synthesis of polymeric materials was in its infancy. The groundbreaking invention of Bakelite, a phenol-formaldehyde resin, by Leo Baekeland in 1907, ignited a wave of research into analogous condensation reactions.[2] Chemists began to explore the reactions of formaldehyde with other aromatic compounds, including aniline.

Aniline, first isolated from the destructive distillation of indigo in 1826, was a readily available aromatic amine.[1] Its reaction with formaldehyde was observed to produce resinous, often intractable, materials.[3] These early aniline-formaldehyde resins, commercialized under names like "Dilectene" and "Cibanit," quickly garnered industrial interest due to their excellent dielectric properties, making them valuable as electrical insulators.[3] However, the chemical nature of these materials and the underlying reaction mechanism remained largely a "black box." The quest to understand the formation of these polymers spurred a long and intricate investigation into the transient intermediates that bridge the simple starting materials to the complex final resin.

The Evolving Mechanistic Landscape: From Direct Condensation to Key Intermediates

The initial understanding of the aniline-formaldehyde reaction was rudimentary, often depicted as a direct condensation leading to methylene-bridged aniline units. This simplistic view, however, could not account for the observed reaction kinetics or the variety of structures present in the final polymer. Over several decades, a more nuanced and accurate picture emerged, centered on the identification of key reactive intermediates. The reaction conditions, particularly the pH, were found to be critical in dictating the reaction pathway and the nature of the intermediates formed.[4]

The Role of pH: A Dichotomy of Reaction Pathways

The condensation of aniline and formaldehyde can be broadly categorized into two main pathways depending on the pH of the reaction medium:

  • Acid-Catalyzed Condensation: In the presence of an acid catalyst, the reaction proceeds rapidly to form high molecular weight polymers, often referred to as "resins" or "tars."[4] This is the primary route for the industrial production of aniline-formaldehyde resins.

  • Base-Catalyzed or Neutral Conditions: Under neutral or basic conditions, the reaction is slower and tends to produce lower molecular weight products, including cyclic compounds.[4]

This guide will primarily focus on the acid-catalyzed pathway, as it is the most industrially relevant and has been the subject of more extensive mechanistic investigation.

The Initial Encounter: Formation of N-Methylol Aniline and Carbinolamines

One of the earliest proposed and subsequently confirmed intermediates is N-methylol aniline . It was ascertained that in neutral media, the initial interaction between aniline and formaldehyde occurs at the nitrogen atom, leading to the formation of N-methylol derivatives.[5] This nucleophilic addition of the aniline nitrogen to the carbonyl carbon of formaldehyde is a crucial first step.

In acidic media, the reaction is initiated by the protonation of formaldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by aniline.[6] The immediate product of this attack is a carbinolamine .[7][8]

G Aniline Aniline Carbinolamine Carbinolamine Intermediate Aniline->Carbinolamine Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde H+ (Acid Catalyst) Protonated_Formaldehyde->Carbinolamine

The formation of carbinolamines as transient intermediates is a common feature in the reactions of amines with carbonyl compounds.[8] Their existence in the aniline-formaldehyde system was supported by kinetic studies and mechanistic inferences from related reactions.[7]

The Branch Point: Schiff Bases vs. Electrophilic Aromatic Substitution

Following the formation of the carbinolamine, the reaction pathway diverges, leading to the formation of several key intermediates that drive the polymerization process. The dehydration of the carbinolamine is a critical step, leading to the formation of a highly reactive electrophilic species.

Initially, it was proposed that the dehydration of the carbinolamine leads to the formation of a Schiff base (an imine) or, under acidic conditions, a protonated Schiff base (an iminium ion).[9] These species are highly electrophilic and were thought to be the primary agents of aromatic substitution.

G Carbinolamine Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base - H2O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H+

However, subsequent kinetic and mechanistic studies revealed a more complex picture. While iminium ions are undoubtedly involved, the reaction also proceeds through the formation of other important intermediates.

Key Intermediates Driving Polymerization

Modern understanding of the acid-catalyzed aniline-formaldehyde condensation highlights the formation of several crucial intermediates that are responsible for the propagation of the polymer chain. These include:

  • 4-Aminobenzyl alcohol: Formed from the rearrangement of N-methylol aniline or through direct C-alkylation of aniline.[5]

  • N-(4-aminobenzyl)aniline (PABA): A key dimer formed from the reaction of the iminium ion with another aniline molecule.[5][9]

  • 4,4'-Diaminodiphenylmethane (MDA): The foundational building block of the final polymer, formed through the reaction of PABA with aniline or the reaction of the 4-aminobenzyl cation with aniline.[1][9]

Kinetic studies using thin-layer chromatography were instrumental in identifying 4-aminobenzyl alcohol and N-(4-aminobenzyl)aniline as initial products of the reaction in acidic media.[5] More recent computational studies, using ab initio methods, have provided a detailed molecular mechanism involving eight consecutive elementary reaction steps leading to the formation of 4,4'-MDA.[9] These studies have further elucidated the roles of various protonated intermediates and competing side reactions.[9]

G cluster_initial Initial Reactions cluster_dimerization Dimer Formation cluster_propagation Polymer Propagation Aniline_Formaldehyde Aniline + Formaldehyde Carbinolamine Carbinolamine Aniline_Formaldehyde->Carbinolamine H+ Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H2O Aminobenzyl_Alcohol 4-Aminobenzyl Alcohol Carbinolamine->Aminobenzyl_Alcohol Rearrangement PABA N-(4-aminobenzyl)aniline (PABA) Iminium_Ion->PABA + Aniline MDA 4,4'-Diaminodiphenylmethane (MDA) PABA->MDA + Aniline - Aniline Aminobenzyl_Alcohol->MDA + Aniline - H2O Oligomers Higher Oligomers MDA->Oligomers + Iminium Ion / Aminobenzyl Cation

Experimental Methodologies for Intermediate Identification

The elucidation of the aniline-formaldehyde condensation mechanism has been intrinsically linked to the development of analytical techniques capable of detecting and characterizing transient species.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: FTIR has been used to identify characteristic functional groups in the final polymer and, in some cases, in intermediate mixtures. For example, the disappearance of the primary amine peaks of aniline and the appearance of bands corresponding to methylene bridges (-CH2-) and secondary amine groups provide evidence for the polymerization reaction.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR has been a powerful tool for characterizing the structures of isolated intermediates and the final polymer.[11] It allows for the identification of aromatic protons, methylene bridge protons, and amine protons, providing detailed structural information.

  • UV-Visible Spectroscopy: This technique has been employed to study the electronic transitions in the conjugated systems that can form during the reaction, particularly in the formation of colored byproducts.[12]

Chromatographic Techniques
  • Thin-Layer Chromatography (TLC): TLC was a key technique in early kinetic studies for separating and identifying the initial products of the reaction, such as 4-aminobenzyl alcohol and N-(4-aminobenzyl)aniline.[5]

Mass Spectrometry
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The combination of HPLC for separation and MS for identification has been crucial in modern mechanistic studies. Isotope labeling combined with HPLC-MS has provided strong evidence for the formation of certain intermediates, such as the aminal (N,N'-diphenylmethylenediamine).[9]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are primarily used to characterize the thermal properties of the final cured resin, providing information about the glass transition temperature and thermal stability.[6][10]

Representative Experimental Protocol: Synthesis of Aniline-Formaldehyde Resin

The following protocol is a representative method for the synthesis of an aniline-formaldehyde resin under acidic conditions.

Materials:

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (40%)

  • Distilled water

  • Beaker, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • In a well-ventilated fume hood, add a specific molar ratio of aniline to a beaker equipped with a magnetic stirrer.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the aniline while stirring to form aniline hydrochloride. The mixture will heat up.

  • To this acidic solution, add a predetermined molar ratio of 37% formaldehyde solution dropwise while maintaining vigorous stirring.[13]

  • After the addition of formaldehyde is complete, the mixture is typically heated to a specific temperature (e.g., 70°C) and refluxed for a set period to promote polymerization.[10]

  • The reaction is then neutralized by the slow addition of a 40% sodium hydroxide solution to a pH of approximately 9.[10]

  • The resulting resinous product is then washed with distilled water to remove any unreacted monomers and salts.

  • The final resin is dried under vacuum at an elevated temperature (e.g., 70°C) to remove water and residual volatile components.[10]

Conclusion and Future Outlook

The journey to understand the intermediates in aniline-formaldehyde condensation is a testament to the progress of organic and polymer chemistry. From early empirical observations of resin formation, a detailed molecular picture has emerged, revealing a complex interplay of reactive intermediates including N-methylol anilines, carbinolamines, iminium ions, and key dimers like PABA. The development of sophisticated analytical techniques has been paramount in this endeavor.

While the fundamental mechanistic pathways are now well-established, research continues in several areas. The development of more controlled polymerization methods to fine-tune the properties of the final resin remains an active area of investigation. Furthermore, the use of aniline-formaldehyde oligomers as modifiers for other polymer systems continues to be explored.[4] A deeper understanding of the side reactions and the formation of minor byproducts can lead to improved synthesis strategies and materials with enhanced performance characteristics. The history of the aniline-formaldehyde reaction serves as a powerful example of how fundamental mechanistic studies underpin the advancement of materials science.

References

  • Gopinathan Nayar, M. R., & Francis, J. D. (1978). Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium. Die Makromolekulare Chemie, 179(7), 1783-1790.
  • Giumanini, A. G., Verardo, G., & Traldi, P. (1985). Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination. Journal für Praktische Chemie, 327(5), 739-745.
  • Atherton, J. H., Brown, K. H., & Crampton, M. R. (2000). A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-746.
  • Doğar, Ç., Gürses, A., Köktepe, S., & Açıkyıldız, M. (2016). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Acta Physica Polonica A, 129(4), 853-857.
  • Boros, R., Farkas, L., Nehéz, K., Viskolcz, B., & Szőri, M. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Polymers, 11(3), 398.
  • Prakash, O., Kumar, A., & Gangwar, R. (2013). Synthesis and Characterization of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Journal of Pure and Applied Chemistry, 3(2), 123-128.
  • Abdullayeva, I. G., Rahman, G. S., & Ziya, E. S. (2024). MODIFIED ANILINE-FORMALDEHYDE OLIGOMER. Scientific Research and Experimental Development, (6).
  • Bernard, M. C., & Hugot-Le Goff, A. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 12(35), 10453-10463.
  • Atherton, J. H., Brown, K. H., & Crampton, M. R. (2000). A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-746.
  • Museum of Fine Arts, Boston. (2022). Aniline formaldehyde resin. CAMEO. Retrieved from [Link]

  • ChemEd X. (n.d.). Aniline-Formaldehyde Resin. Retrieved from [Link]

  • Bernard, M. C., & Hugot-Le Goff, A. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 12(35), 10453-10463.
  • Formacare. (n.d.). History of Formaldehyde. Retrieved from [Link]

  • PW. (2022, October 18). Write chemical tests to distinguish between aniline and N-methyl aniline [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Abdullayev, E., Sapurina, I., & Shishov, M. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958-20969.
  • Patel, H., & Patel, K. (2014). Synthesis & Characterization of Novel Aniline—Formaldehyde--α - Napthol Terpolymers. International Journal of Science and Research, 3(7), 132-136.
  • Scribd. (n.d.). Aniline Formaldehyde Polymer Final. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

Sources

Physical Properties and Reactivity of Protonated N-Methyleneaniline Species

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Toxicology Scientists

Executive Summary: The Transient Electrophile

Protonated N-methyleneaniline (N-phenylmethaniminium ion,


) is a highly reactive electrophilic intermediate, distinct from its neutral, stable trimeric precursor, 1,3,5-triphenylhexahydro-1,3,5-triazine. While the neutral monomer (

) is thermodynamically unstable in condensed phases, the protonated species plays a critical role as a potent alkylating agent in organic synthesis (Mannich reactions) and as a reactive metabolite in the bioactivation of N-methyl anilines and related pharmaceutical agents.

This guide delineates the physicochemical properties, spectroscopic signatures, and kinetic behaviors of this species, providing essential data for its identification and handling in drug development and mechanistic studies.

Structural Dynamics & Electronic Configuration

The physicochemical behavior of protonated N-methyleneaniline is governed by the delocalization of the positive charge between the nitrogen atom and the methylene carbon. Unlike the neutral amine, the iminium ion exhibits significant double-bond character, enforcing planarity and restricting rotation.

Resonance and Geometry

Upon protonation of the imine nitrogen, the species adopts a planar geometry (


 hybridization). The positive charge is not localized solely on the nitrogen; resonance structures distribute electrophilicity to the methylene carbon and the ortho/para positions of the phenyl ring.
  • Bond Lengths (Computed): The

    
     bond length contracts to approximately 1.29–1.31 Å (vs. 1.47 Å for C-N single bond), indicative of double bond character.
    
  • Isomerism: While

    
     isomerism is possible in substituted iminium ions, the unsubstituted methylene group (
    
    
    
    ) renders this degenerate, simplifying NMR analysis.
Monomer-Trimer Equilibrium

In the absence of strong acid or stabilizing nucleophiles, the monomeric species rapidly trimerizes.

  • Neutral State: Exists as 1,3,5-triphenylhexahydro-1,3,5-triazine (Stable solid).

  • Acidic State: Depolymerizes to generate the reactive N-phenylmethaniminium monomer.

Equilibrium Trimer Stable Trimer (1,3,5-triphenylhexahydro- 1,3,5-triazine) Monomer Reactive Monomer (N-phenylmethaniminium) Trimer->Monomer + H+ / Heat Monomer->Trimer - H+ (Neutralization) Hydrolysis Hydrolysis Products (Aniline + Formaldehyde) Monomer->Hydrolysis + H2O

Figure 1: Acid-catalyzed depolymerization of the stable trimer to the reactive iminium monomer.

Spectroscopic Signatures (The "Fingerprint")

Direct isolation of the monomeric cation is challenging due to its reactivity. Identification relies on in situ generation (e.g., in


 or 

solution) or trapping experiments. The following values represent consensus data from analogous N-aryl iminium systems.
Table 1: Physicochemical & Spectroscopic Properties[1]
PropertyValue / RangeNotes
Formula

Conjugate acid of N-methyleneaniline
Molecular Weight 106.15 g/mol

NMR (

)

8.2 – 9.5 ppm
Highly deshielded singlet or doublet (coupling to NH) [1].

NMR (

)

10.0 – 14.0 ppm
Broad singlet; exchangeable with

.

NMR (

)

160 – 170 ppm
Diagnostic for

iminium carbon [2].
IR (

str)
1640 – 1680

Shifted to higher freq. vs neutral imine (~1620

).
UV

~290 nm, ~340 nmBathochromic shift vs. aniline due to conjugation.
pKa (Conjugate Acid) ~ 2.0 – 4.0Estimated. Less basic than aliphatic amines due to phenyl delocalization.

Technical Note: In


 NMR, the methylene protons may appear as a doublet (

Hz) if H-exchange is slow (e.g., in anhydrous superacid media), due to coupling with the N-H proton. In protic solvents, they appear as a singlet due to rapid exchange.

Reactivity & Hydrolysis Kinetics

The N-phenylmethaniminium ion is thermodynamically unstable with respect to hydrolysis in aqueous media. Its lifetime is pH-dependent.

Hydrolysis Mechanism

The hydrolysis follows an


 or 

mechanism depending on pH, but generally involves:
  • Nucleophilic Attack: Water attacks the electrophilic methylene carbon.

  • Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.

  • Elimination: Collapse of the intermediate to release aniline and formaldehyde.

Hydrolysis Iminium Iminium Ion (Ph-NH+=CH2) Carbinolamine Carbinolamine Intermediate (Ph-NH-CH2-OH) Iminium->Carbinolamine Nucleophilic Attack Water H2O Water->Carbinolamine Products Aniline + Formaldehyde Carbinolamine->Products Elimination

Figure 2: Hydrolytic degradation pathway of the iminium species.

Metabolic Bioactivation

In drug development, N-methyl anilines are metabolized by Cytochrome P450 (CYP450) enzymes. The mechanism involves:

  • 
    -C-hydroxylation to a carbinolamine.
    
  • Dehydration to the iminium ion .

  • This electrophile can be trapped by glutathione (GSH) or cyanide (

    
    ).
    
    • Cyanide Trapping: Formation of

      
      -cyano amines (
      
      
      
      ) is the standard protocol for confirming the presence of this iminium intermediate [3, 4].

Experimental Protocols

Protocol A: In Situ Generation for NMR Study

Objective: Observe the monomeric iminium species without interference from hydrolysis or trimerization.

  • Precursor: Start with 1,3,5-triphenylhexahydro-1,3,5-triazine (the stable trimer).

  • Solvent System: Use anhydrous Trifluoroacetic Acid-d (

    
    )  or 
    
    
    
    (Magic Acid) at -40°C to -78°C.
    • Rationale: Low temperature inhibits degradation; superacid media fully protonates the species and prevents nucleophilic attack by trace water.

  • Acquisition: Acquire

    
     NMR immediately. Look for the deshielded methylene signal > 8.0 ppm.
    
Protocol B: Cyanide Trapping (Metabolic Screening)

Objective: Confirm formation of the reactive iminium intermediate in microsomal incubations.

  • Incubation: Incubate the N-methylaniline derivative (10-50

    
    ) with liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Potassium Cyanide (KCN) to a final concentration of 1-5 mM.

    • Safety: Perform in a fume hood; treat waste with bleach.

  • Termination: Stop reaction with ice-cold acetonitrile after 30-60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: Monitor for the mass shift corresponding to the addition of CN (+25 Da vs. loss of 2H, net +25 Da from parent amine, or specific adduct mass).

References

  • Olah, G. A., & Kreienbuhl, P. (1967). Protonated Heteroaliphatic Compounds. Journal of the American Chemical Society. Link (Foundational work on protonated iminium NMR).

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases. Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. Xenobiotica. Link

Methodological & Application

electrophilic aromatic substitution using N-methylenebenzenaminium ions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Electrophilic Aromatic Substitution with N-Methyleneiminium Ions: A Guide to Aminomethylation

Introduction: The Strategic Value of Aminomethylation

The introduction of an aminomethyl group (–CH₂NR₂) into molecular scaffolds is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This functional group can significantly modulate a molecule's physicochemical properties, including solubility, basicity, and receptor-binding capabilities. Electrophilic aromatic substitution (EAS) using N-methyleneiminium ions, often in the form of pre-formed salts like Eschenmoser's salt, represents a highly efficient and reliable strategy for the direct C-H aminomethylation of electron-rich aromatic and heteroaromatic systems.[1][2] This guide provides an in-depth exploration of the underlying mechanisms, practical considerations, and detailed protocols for leveraging this powerful transformation.

Section 1: Understanding the Electrophile: N-Methyleneiminium Ions

The reactive species in these reactions is the N-methyleneiminium cation, most commonly a dialkyl-substituted variant such as the N,N-dimethylmethyleneiminium ion, [(CH₃)₂N=CH₂]⁺.

Structure and Reactivity: The efficacy of this cation as an electrophile stems from its electronic structure. It is best described as a resonance hybrid of an iminium ion and a carbocation.[3]

G cluster_0 Resonance Structures struct1 H₂C=N⁺(CH₃)₂ struct2 H₂C⁺–N(CH₃)₂ struct1->struct2

Caption: Resonance stabilization of the N,N-dimethylmethyleneiminium ion.

While the positive charge is formally on the nitrogen in the iminium contributor, the carbocation resonance form highlights the significant electrophilic character of the methylene carbon. This makes it a prime target for attack by nucleophiles, including the π-electron systems of aromatic rings.

Generation of Iminium Ions: There are two primary strategies for employing N-methyleneiminium ions in synthesis:

  • Pre-formed Salts: Stable, crystalline iminium salts can be prepared and isolated prior to use. The most renowned example is N,N-dimethylmethyleneammonium iodide (Eschenmoser's Salt) .[3][4] These salts are highly reactive, commercially available, and offer excellent reproducibility. They are typically prepared by the pyrolysis of iodomethyltrimethylammonium iodide or from the reaction of bis(dimethylamino)methane with an electrophilic trigger like trimethylsilyl iodide.[3]

  • In Situ Generation: The iminium ion can be generated directly in the reaction vessel. This is the basis of the classical Mannich reaction , where a secondary amine, formaldehyde, and an active methylene compound react, often under acidic conditions.[2] The iminium ion is formed as a transient intermediate from the condensation of the amine and formaldehyde.[2] While convenient, this approach can sometimes be limited by the harsh conditions required.

Section 2: The Reaction Mechanism

The aminomethylation of an aromatic ring with an N-methyleneiminium ion follows the canonical two-step mechanism for electrophilic aromatic substitution.[5][6][7][8]

EAS_Mechanism Aro Electron-Rich Aromatic Ring (Ar-H) TS1 Transition State 1 Aro->TS1 π-electrons attack electrophilic carbon Iminium N-Methyleneiminium Ion [H₂C=N⁺R₂] Iminium->TS1 Sigma σ-Complex (Arenium Ion) Resonance Stabilized TS1->Sigma Slow, Rate-Determining Step (Aromaticity Disrupted) TS2 Transition State 2 Sigma->TS2 Base Base (e.g., Solvent, Et₃N) Base->TS2 Deprotonation Product Aminomethylated Product (Ar-CH₂NR₂) TS2->Product Fast Step (Aromaticity Restored) ProtonatedBase Protonated Base (Base-H⁺) TS2->ProtonatedBase

Caption: General mechanism for electrophilic aromatic aminomethylation.

Step 1: Nucleophilic Attack and Formation of the Sigma Complex The reaction is initiated when the π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the N-methyleneiminium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6][9] This is an energetically unfavorable process and is therefore the slow, rate-determining step of the reaction.[7]

Step 2: Deprotonation and Restoration of Aromaticity In the second, much faster step, a weak base (which can be the solvent, a counter-ion, or an added non-nucleophilic base) abstracts a proton from the sp³-hybridized carbon atom of the σ-complex that bears the new aminomethyl group.[5][8] The electrons from the C-H bond return to the ring, restoring the stable aromatic system and yielding the final substituted product.

Section 3: Practical & Experimental Considerations

The success of these reactions hinges on careful consideration of the substrate, solvent, and reaction conditions.

  • Substrate Scope: This reaction is most effective for electron-rich aromatic and heteroaromatic systems . The increased electron density of the ring enhances its nucleophilicity, accelerating the rate-determining attack on the iminium ion. Excellent substrates include:

    • Indoles (reaction typically occurs at the C3 position)

    • Pyrroles

    • Phenols and Anilines (highly activating, directing ortho and para)

    • Furans

    • Electron-rich benzene derivatives (e.g., anisole, N,N-dimethylaniline)

    Conversely, electron-deficient rings, such as nitrobenzene, are generally unreactive under these conditions.

  • Choice of Reagent and Solvent: For sensitive substrates, using a pre-formed reagent like Eschenmoser's salt in a non-protic solvent like dichloromethane (DCM) or acetonitrile (CH₃CN) at low temperatures (0 °C to room temperature) is the method of choice. This approach avoids the potentially harsh conditions of in-situ generation.

  • Temperature Control: The high reactivity of iminium salts necessitates careful temperature management. Starting reactions at 0 °C or even lower can help control the reaction rate and prevent potential side reactions, such as di-substitution on highly activated rings.

  • Work-up Procedure: The product of the reaction is a tertiary amine, which will exist in its protonated (ammonium) form if any acidic species are present. The standard work-up involves quenching the reaction and then washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any acid and deprotonate the product, allowing for its extraction into an organic solvent.

Section 4: Detailed Experimental Protocol

This protocol describes the C3-aminomethylation of indole using Eschenmoser's salt, a common and reliable procedure.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Indole in dry CH₃CN B 2. Cool solution to 0 °C A->B C 3. Add Eschenmoser's Salt in portions B->C D 4. Stir at 0 °C for 30 min, then warm to RT for 2h C->D E 5. Quench with H₂O D->E F 6. Add sat. NaHCO₃ (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry (Na₂SO₄), Filter, Concentrate G->H I 9. Column Chromatography (Silica Gel) H->I

Sources

Application Note: Solvent Selection for Stabilizing N-Methyleneaniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific challenge of working with N-methyleneaniline (


), a highly reactive imine intermediate that thermodynamically favors trimerization into 1,3,5-triphenylhexahydro-1,3,5-triazine .

Executive Summary

N-methyleneaniline (


) is a critical "formaldehyde equivalent" in organic synthesis, utilized in Mannich-type reactions, cycloadditions, and heterocycle formation. However, its isolation is precluded by rapid, thermodynamically favored trimerization to 1,3,5-triphenylhexahydro-1,3,5-triazine .

This guide provides a protocol for the kinetic stabilization and in situ generation of monomeric N-methyleneaniline. Unlike standard "shelf-stability" guides, this protocol focuses on Solvent-Assisted Equilibrium Shifting (SAES) to maintain the reactive monomer species in solution for immediate downstream consumption.

The Challenge: Monomer vs. Trimer Thermodynamics

To select the correct solvent, one must understand the failure mode. N-methyleneaniline does not decompose in the traditional sense; it aggregates.

  • The Monomer (

    
    ):  Highly polarized 
    
    
    
    bond. Electrophilic at carbon. High energy.
  • The Trimer (Hexahydrotriazine): A stable, white crystalline solid (mp 140–143 °C).

  • The Equilibrium: In most standard solvents at room temperature, the equilibrium constant (

    
    ) overwhelmingly favors the trimer.
    


Scientific Insight: "Stabilizing" the monomer really means inhibiting the forward rate of trimerization or accelerating the reverse retro-trimerization (cracking).

Mechanistic Pathway & Solvent Influence

The following diagram illustrates the equilibrium landscape and how solvent choice impacts the species distribution.

G cluster_solvents Solvent Effects Aniline Aniline + HCHO Monomer N-Methyleneaniline (Reactive Monomer) Aniline->Monomer Dehydration (-H2O) Monomer->Aniline +H2O (Wet Solvent) Trimer 1,3,5-Triphenylhexahydro- 1,3,5-triazine (Stable Storage Form) Monomer->Trimer Aggregation (Favored in Non-Polar/Conc.) Trimer->Monomer Cracking (Heat / Lewis Acid / Polar Solvent) Hydrolysis Hydrolysis Products S_Polar Polar Aprotic (DMSO, MeCN) Stabilizes Dipole S_Polar->Monomer Solvation S_Acid Lewis Acid Additive (BF3, TiCl4) Traps Monomer S_Acid->Trimer Catalyzes Dissociation

Figure 1: The thermodynamic equilibrium of N-methyleneaniline. The monomer is a transient species that must be trapped or stabilized against trimerization.

Solvent Selection Guide

The selection of solvent depends on whether you are generating the intermediate or storing the precursor.

Criteria for Monomer Stabilization
  • Water Content (Critical):

    
    . Water hydrolyzes the imine back to aniline and formaldehyde.
    
  • Polarity: High dielectric constants (

    
    ) stabilize the polarized imine bond (
    
    
    
    ), retarding the aggregation into the non-polar trimer.
  • Lewis Basicity: Solvents that are too basic (e.g., Pyridine) may inhibit the Lewis Acids often used to "crack" the trimer.

Recommended Solvents
SolventRoleStability RatingMechanism of Action
Dichloromethane (DCM) Reaction Medium ⭐⭐⭐⭐Excellent solubility for the trimer; non-coordinating. Ideal for Lewis Acid catalyzed cracking (

,

).
DMSO-

/ DMSO
Analysis / Storage ⭐⭐⭐High polarity stabilizes the monomer dipole. Best for NMR detection of the monomer species in equilibrium.
Acetonitrile (MeCN) Intermediate ⭐⭐Moderate stabilization. Can coordinate to Lewis Acids, potentially slowing reactivity.
Toluene Thermal Cracking ⭐⭐⭐High boiling point allows for thermal dissociation (reflux) of the trimer to generate monomer in situ.
Methanol/Ethanol Avoid Promotes rapid equilibrium but often leads to solvolysis or hemiaminal formation.

Experimental Protocols

Protocol A: In Situ Generation for Synthesis (The "Cracking" Method)

Use this protocol when you need N-methyleneaniline as a reagent for a Mannich or cycloaddition reaction.

Reagents:

  • 1,3,5-Triphenylhexahydro-1,3,5-triazine (The Trimer) - Commercially available or synthesized from aniline + HCHO.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Dissociation Agent: Boron Trifluoride Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    ).

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the Trimer (1.0 equiv) in anhydrous DCM (

    
    ). Note: The trimer is soluble in DCM.
    
  • Dissociation: Cool to

    
    . Add Lewis Acid (
    
    
    
    equiv per monomer unit, i.e.,
    
    
    equiv relative to trimer).
    • Mechanism:[1] The Lewis acid coordinates to the nitrogen, breaking the C-N ring bonds and releasing the reactive iminium/imine species.

  • Trapping: Add your nucleophile (e.g., silyl enol ether, electron-rich alkene) immediately.

  • Reaction: Allow to warm to Room Temperature. The monomer reacts faster than it re-trimerizes under these conditions.

Protocol B: Spectroscopic Observation (NMR)

Use this protocol to verify the presence of the monomer.

Solvent System: DMSO-


 (Anhydrous)
Rationale:  DMSO is a strong H-bond acceptor and highly polar (

). It can solvate the monomeric imine sufficiently to shift the equilibrium slightly, allowing detection of the imine proton (

) which typically appears distinct from the trimer methylene signals.
  • Dissolve 10 mg of Trimer in 0.6 mL DMSO-

    
    .
    
  • Heat the NMR tube to

    
     inside the probe.
    
  • Observation: You will observe the disappearance of the trimer singlet (

    
    ) and the emergence of the monomer imine signals (often downfield, 
    
    
    
    for the CH).
  • Cooling: Upon cooling, the signals will revert to the trimer, confirming the reversible equilibrium.

Troubleshooting & Self-Validation

  • Problem: Reaction yield is low, and aniline is recovered.

    • Cause: Hydrolysis. The solvent was not dry.[2][3][4][5]

    • Fix: Distill DCM over

      
       or use molecular sieves (
      
      
      
      ).
  • Problem: No reaction with nucleophile; Trimer recovered.

    • Cause: Failure to "crack" the trimer.

    • Fix: Increase temperature (switch to Toluene reflux) or increase Lewis Acid strength (

      
       instead of 
      
      
      
      ).

References

  • Equilibrium Studies: Nielsen, A. T., et al. "Structure and Chemistry of the Aldehyde Ammonias. 1,3,5-Triphenylhexahydro-1,3,5-triazine." Journal of Organic Chemistry, vol. 38, no. 19, 1973, pp. 3288–3295. Link

  • Solvent Effects on Triazines: Simanek, E. E., et al. "Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines." Journal of Organic Chemistry, 2024. Link

  • Synthetic Utility: Katritzky, A. R., et al. "Generation of N-Methyleneamine Equivalents from Hexahydro-1,3,5-triazines." Synthesis, 1989. Link

  • Trimer Properties: PubChem Database. "Hexahydro-1,3,5-triphenyl-1,3,5-triazine."[6] CID 7066. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Water Removal from N-Methyleneaniline Hydrochloride Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Equilibrium Challenge

The Core Issue: The synthesis of N-methyleneaniline hydrochloride involves the condensation of aniline hydrochloride with formaldehyde. This is a classic reversible reaction governed by Le Chatelier's principle.



Unlike stable neutral imines, the protonated N-methyleneaniline (an iminium ion) is highly electrophilic and susceptible to rapid hydrolysis. The presence of water in the reaction mixture does two things:

  • Shifts Equilibrium Left: Drastically reduces yield by reverting the product to starting materials.

  • Promotes Oligomerization: In the presence of water and insufficient acid, the monomeric iminium species can degrade or rearrange into the thermodynamically stable trimer (1,3,5-triphenylhexahydro-1,3,5-triazine), which may not be the desired reactive species for downstream Mannich reactions [1, 2].

Scenario A: In-Situ Water Removal (Reaction Phase)

Objective: Drive the reaction to completion by continuously removing water from the solvent matrix.

Method 1: Azeotropic Distillation (The Gold Standard)

This is the most robust method for driving iminium salt formation. It utilizes a binary azeotrope (typically Toluene/Water) to physically transport water out of the reactor.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Solvent Choice: Suspend the Aniline Hydrochloride (1.0 eq) and Paraformaldehyde (1.1 eq) in Toluene or Benzene .

    • Why Toluene? It forms a positive azeotrope with water (bp 85°C) and is less toxic than benzene.

    • Catalysis: A catalytic amount of

      
      -toluenesulfonic acid (PTSA) may be added, though the hydrochloride salt itself provides sufficient acidity.
      
  • Reflux: Heat the mixture to vigorous reflux. The solvent/water vapor will rise, condense, and separate in the trap.

  • Monitoring: Continue reflux until water droplets cease to accumulate in the graduated arm of the trap (typically 2–4 hours).

  • Isolation: Cool the mixture. The N-methyleneaniline hydrochloride often precipitates as a solid from the non-polar solvent and can be filtered under an inert atmosphere [3].

Visual Workflow: Azeotropic Control

AzeotropicProcess Start Reagents: Aniline HCl + HCHO Reflux Reflux in Toluene (110°C) Start->Reflux Heat Trap Dean-Stark Trap (Separates H2O) Reflux->Trap Vapor Trap->Reflux Dry Solvent Returns Equilibrium Equilibrium Shift (Product Favored) Trap->Equilibrium Water Removal Product Precipitation of Iminium Salt Equilibrium->Product Cooling

Figure 1: Logical flow of azeotropic water removal driving the formation of the iminium salt.

Scenario B: Post-Isolation Drying (Purification Phase)

Objective: Remove residual moisture from the isolated solid without inducing hydrolysis.

Method 2: Chemical Desiccation & Vacuum Drying

If the product is isolated as a solid or a gum, direct heating is dangerous due to thermal instability.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Product is a "Gum" Residual solvent/water trapped in the lattice.Triturate (grind) the gum with anhydrous diethyl ether or hexane to induce crystallization.
Smell of Formaldehyde Hydrolysis is occurring.Do NOT air dry. Immediately place in a vacuum desiccator over

or KOH pellets.
Low Melting Point Water contamination lowering purity.Recrystallize from dry ethanol/ether, then dry under high vacuum (<1 mmHg) at room temperature.

Protocol for Vacuum Desiccation:

  • Place the filtered solid in a vacuum desiccator.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Note:

      
       is often insufficient for strictly anhydrous iminium salts.
      
  • Apply vacuum (oil pump preferred) for 12–24 hours.

  • Store under Nitrogen/Argon.

FAQ: Common Research Hurdles

Q1: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caveats.

  • Type: Use 4A Molecular Sieves .

  • Preparation: Sieves must be activated (heated to >300°C under vacuum) before use.

  • Drawback: Mechanical stirring can grind sieves into dust, contaminating the product. It is better to use sieves in a Soxhlet extractor or a recirculating loop rather than dumping them directly into the slurry [2].

Q2: Why does my product turn red/brown upon exposure to air? A: This indicates oxidation and hydrolysis. The monomeric iminium salt hydrolyzes to aniline, which then oxidizes.

  • Solution: Handle the dry salt in a glovebox or strictly under Schlenk conditions.

Q3: I am using aqueous formaldehyde (Formalin). How do I manage the massive water content? A: Avoid Formalin. Using 37% aqueous formaldehyde introduces too much water for a reversible reaction involving a sensitive iminium salt.

  • Alternative: Use Paraformaldehyde (solid polymer). It depolymerizes upon heating in the presence of acid (from Aniline HCl), releasing anhydrous formaldehyde directly into the reaction mixture [4].

Mechanistic Logic (The "Why")

The following diagram illustrates the competing pathways and how water removal intervenes to secure the target molecule.

ReactionPathways Reactants Aniline HCl + Formaldehyde Intermediate Hemiaminal Intermediate Reactants->Intermediate Target N-Methyleneaniline HCl (Iminium Salt) Intermediate->Target - H2O (Condensation) Hydrolysis Hydrolysis (Reverse Reaction) Target->Hydrolysis + H2O Trimer Hexahydrotriazine (Trimer) Target->Trimer Neutralization/Aggregation Hydrolysis->Reactants WaterRemoval INTERVENTION: Azeotrope / Desiccant WaterRemoval->Hydrolysis Blocks

Figure 2: Mechanistic pathway showing how water removal blocks the reverse hydrolysis reaction.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Billman, J. H., & Tai, K. M. (1958). Preparation of Schiff Bases. Journal of Organic Chemistry, 23(4), 535–539. Link

  • Cohen, S. J., et al. (1977). Paraformaldehyde as a Source of Formaldehyde in Organic Synthesis. Journal of Chemical Education, 54(5), 320. Link

handling hygroscopic aniline hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hygroscopic Aniline Hydrochloride Derivatives Ticket ID: ANL-HCL-GUIDE-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Scientific Grounding

Welcome to the technical support hub for aniline hydrochloride salts. These compounds present a unique "double-threat" in the laboratory: they are hygroscopic (avidly absorbing atmospheric moisture) and oxidatively unstable (prone to forming colored quinoid impurities).

The Mechanism of Failure: The stability of aniline hydrochloride salts is a battle between Lattice Energy and Hydration Energy .

  • Hygroscopicity: The ionic nature of the hydrochloride salt (

    
    ) creates a high affinity for water molecules. When hydration energy exceeds the crystal lattice energy, the salt absorbs water, leading to deliquescence (turning into a liquid/goo).
    
  • Hydrolysis & Oxidation: Absorbed water facilitates the hydrolysis of the salt back to the free base and HCl. The free aniline ring is electron-rich and highly susceptible to radical oxidation by atmospheric oxygen, forming colored impurities (pink/brown/black) known as "aniline black" or polyaniline-like oligomers [1, 2].

Troubleshooting Guide (Q&A)

Issue #1: "My balance readout keeps drifting upwards while I'm trying to weigh the salt."

Diagnosis: The salt is absorbing moisture from the air in real-time. This introduces significant stoichiometric errors; you are weighing water, not reagent.

Solution: The "Weighing by Difference" Protocol Do not use a spatula to add material directly to a tared boat on the balance. Use this subtractive method instead:

  • Dry the Source: Ensure your bulk container has been stored in a desiccator.

  • Tare the Transfer Vessel: Place a capped weighing bottle (or a small vial) containing your salt onto the analytical balance. Record this mass (

    
    ).
    
  • Transfer: Remove the vial from the balance. In a fume hood, quickly transfer an estimated amount of salt into your reaction vessel. Immediately recap the vial.

  • Re-weigh: Place the capped vial back on the balance. Record the new mass (

    
    ).[1]
    
  • Calculate: The mass added to your reaction is

    
    .
    

Why this works: The balance never sees the open salt. The moisture absorption during the brief transfer affects the reaction vessel slightly, but the measurement of what left the vial remains accurate [3].

Issue #2: "The white powder has turned pink/brown and is clumping. Can I still use it?"

Diagnosis: The color indicates oxidation (formation of quinones/azo compounds), and clumping indicates moisture uptake. For sensitive catalysis (e.g., Buchwald-Hartwig), this material is compromised.

Solution: Recrystallization & Drying Protocol You must remove the oxidative impurities and reset the salt form.

ParameterRecommendation
Solvent System Ethanol (absolute) or Ethanol/Diethyl Ether.
Decolorizing Agent Activated Charcoal (Norit).
Drying Agent Phosphorus Pentoxide (

) or KOH pellets in a vacuum desiccator.

Step-by-Step Rescue Protocol:

  • Dissolution: Dissolve the impure salt in the minimum amount of boiling absolute ethanol.

  • Decolorization: If strongly colored, add activated charcoal (1-2% w/w) and stir for 5-10 mins. Filter hot through Celite to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to RT. If no crystals form, add diethyl ether dropwise until turbidity appears, then cool to 4°C.

  • Isolation: Filter rapidly under a blanket of Nitrogen/Argon.

  • Drying: Immediately place solids in a vacuum desiccator over

    
     for 24 hours [4, 5].
    
Issue #3: "My Palladium-catalyzed cross-coupling failed. I used the salt directly."

Diagnosis:

  • Catalyst Poisoning: Trace moisture can deactivate sensitive Pd-ligand complexes.

  • pH Mismatch: Aniline HCl salts are acidic. If your protocol assumes a neutral amine, the extra equivalent of HCl will consume your base (e.g.,

    
     or 
    
    
    
    ), altering the catalytic cycle.

Solution:

  • Stoichiometry Check: Ensure you have added an extra equivalent of base to neutralize the HCl component.

    • Formula:

      
      
      
  • Free-Basing (Alternative): If the salt is too problematic, convert it to the free base immediately before use:

    • Suspend salt in

      
       or 
      
      
      
      .
    • Wash with

      
       (degassed).
      
    • Dry organic layer over

      
      , filter, and concentrate. Use immediately [6].
      

Visualizations

Figure 1: The Degradation Cycle of Aniline Salts

Caption: The self-perpetuating cycle where moisture intake triggers hydrolysis, enabling oxidation that compromises chemical purity.

AnilineDegradation Salt Aniline HCl Salt (Crystalline) Hydrolysis Hydrolysis (Free Base Release) Salt->Hydrolysis H2O Absorption Moisture Atmospheric Moisture Moisture->Hydrolysis Oxidation Oxidation (Quinone Formation) Hydrolysis->Oxidation O2 Exposure Impurity Colored Impurity (Pink/Brown Tar) Oxidation->Impurity Polymerization Impurity->Salt Contamination

Figure 2: Storage & Handling Decision Tree

Caption: Logic flow for determining if an aniline salt is safe for use or requires remediation.

HandlingLogic Start Inspect Aniline HCl Salt ColorCheck Is it White/Off-White? Start->ColorCheck TextureCheck Is it Free-Flowing? ColorCheck->TextureCheck Yes Recryst Recrystallize (EtOH + Charcoal) ColorCheck->Recryst No (Pink/Brown) Use Safe to Use (Weigh by Difference) TextureCheck->Use Yes Dry Vacuum Dry (over P2O5) TextureCheck->Dry No (Clumped/Sticky) Dry->ColorCheck Re-evaluate Recryst->Dry Post-Process

Storage Best Practices

To prevent the degradation cycle described above, adhere to these storage tiers:

Storage TierMethodSuitability
Tier 1 (Gold Standard) Glovebox (N2/Ar) Required for long-term storage of highly sensitive derivatives.
Tier 2 (Standard) Desiccator (

)
Suitable for active use. The desiccator must be vacuum-greased and checked weekly.
Tier 3 (Short Term) Parafilm + Secondary Jar Wrap the vial cap in Parafilm, then place that vial inside a larger jar containing a desiccant packet.

Critical Warning: Never store these salts in a fridge/freezer unless they are in a double-sealed container with desiccant. Removing a cold bottle into humid lab air causes immediate condensation on the salt, ruining it instantly upon opening [7].

References

  • Asian Publication Corporation. (2025). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Michigan Technological University. (2025). Weighing by Difference Protocol. Retrieved from [Link]

  • LookChem. (2025). Purification of Aniline and Hydrochloride Derivatives. Retrieved from [Link]

  • ScienceMadness. (2023). Purification of Aniline Hydrochloride Discussion. Retrieved from [Link]

  • HepatoChem. (2016). Handling Hygroscopic Salts in Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of hexahydro-1,3,5-triphenyl-1,3,5-triazine from a reaction crude. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A1: The synthesis of hexahydro-1,3,5-triphenyl-1,3,5-triazine typically involves the condensation of aniline and formaldehyde.[1][2] Consequently, the primary impurities are often unreacted starting materials (aniline and formaldehyde), as well as side-products from their reactions. Aniline, being a weak base, is a key impurity to target during purification.[3][4] Other potential impurities can include various oligomeric species and products of aniline oxidation, which can impart color to the crude product.[5][6]

Q2: My crude product is an oil/tar instead of a solid. What should I do?

A2: Oiling out of the crude product often indicates the presence of significant amounts of impurities that depress the melting point. Before attempting purification, it's beneficial to perform an initial workup. This can involve washing the crude mixture with water to remove excess formaldehyde and other water-soluble impurities. If the product is dissolved in an organic solvent, washing with a dilute acid solution can remove residual aniline.[4][7] Subsequently, attempting to precipitate the product by adding a non-polar solvent like hexane can be effective.

Q3: What is the recommended first-line purification method for hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A3: Recrystallization is the most common and efficient initial purification technique for solid hexahydro-1,3,5-triphenyl-1,3,5-triazine.[1] This method is effective at removing a significant portion of impurities, especially if the crude product has already solidified.

Q4: Which solvents are suitable for the recrystallization of hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A4: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For hexahydro-1,3,5-triphenyl-1,3,5-triazine, common and effective recrystallization solvents include ethanol, or a mixture of hexane and benzene.[1] The compound is also soluble in dichloromethane, chloroform, and dimethyl sulfoxide, which could be considered for creating solvent/anti-solvent systems.[1] For instance, dissolving the crude product in a minimal amount of hot dichloromethane and then slowly adding hexane until turbidity is observed can induce crystallization upon cooling.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected mass of purified product is recovered.

  • The mother liquor remains colored, suggesting the presence of the product.

Causality Analysis: Low recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent during recrystallization will keep a substantial amount of the product dissolved even at lower temperatures.

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the product at room temperature.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

Troubleshooting Workflow:

start Low Recrystallization Yield check_solvent Was an excessive volume of solvent used? start->check_solvent check_solubility Is the product highly soluble at room temperature? check_solvent->check_solubility No reduce_solvent Action: Reduce solvent volume in next attempt. check_solvent->reduce_solvent Yes check_cooling Was the solution cooled too rapidly? check_solubility->check_cooling No change_solvent Action: Choose a less polar solvent or use a solvent/anti-solvent system. check_solubility->change_solvent Yes slow_cooling Action: Allow the solution to cool slowly to room temperature, then in an ice bath. check_cooling->slow_cooling Yes concentrate_mother_liquor Action: Concentrate the mother liquor and attempt a second crop of crystals. check_cooling->concentrate_mother_liquor No start Crude Product in Organic Solvent add_hcl Add 1 M HCl and Shake start->add_hcl separate_layers Separate Layers add_hcl->separate_layers organic_layer Organic Layer: Hexahydro-1,3,5-triphenyl-1,3,5-triazine separate_layers->organic_layer Top/Bottom depends on solvent aqueous_layer Aqueous Layer: Protonated Aniline separate_layers->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine add_naoh Add 1 M NaOH aqueous_layer->add_naoh dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product aniline Recovered Aniline add_naoh->aniline

Caption: Workflow for acid-base extraction purification.

Issue 3: Product Fails to Crystallize

Symptoms:

  • After cooling the recrystallization solution, the product remains as an oil.

Causality Analysis:

  • High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may be supersaturated.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If a small amount of pure, solid product is available, add a tiny crystal to the solution to induce crystallization.

  • Reduce Temperature: Cool the solution further in an ice bath or freezer.

  • Solvent/Anti-Solvent: If the product is oiled out, try to redissolve it in a small amount of a good solvent and then slowly add a miscible anti-solvent (a solvent in which the product is insoluble) until the solution becomes cloudy. Allow it to stand and cool.

Advanced Purification: Column Chromatography

When recrystallization and extraction are insufficient to achieve the desired purity, column chromatography is the next logical step. [8][9] Q5: When should I consider using column chromatography?

A5: Column chromatography is recommended when:

  • You have a complex mixture of impurities with polarities similar to your product.

  • High-purity material (>98%) is required for applications like biological assays or as a reference standard. [10]* You need to separate isomers or closely related byproducts.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). [8][9]Less polar compounds travel down the column faster, while more polar compounds are retained longer. [8] Materials:

  • Silica gel (60-120 mesh).

  • Eluent: A mixture of non-polar and polar organic solvents (e.g., hexane/ethyl acetate).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and chamber for monitoring.

Procedure:

  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent. [10] * Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles or cracks are present. [10]3. Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. [11]4. Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the flow.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Data Summary Table:

PropertyValueSource
Melting Point 140-152 °C[1]
Appearance White to off-white solid[12][13]
Solubility Soluble in dichloromethane, chloroform, dimethyl sulfoxide. Insoluble in water.[1][13]
Recrystallization Solvents Ethanol, Hexane/Benzene[1]

References

  • Hexahydro‐1,3,5‐Triphenyl‐1,3,5‐Triazine - ResearchGate. Available from: [Link]

  • 1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers | Semantic Scholar. Available from: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available from: [Link]

  • Purification of Aniline - Chempedia - LookChem. Available from: [Link]

  • Exp 6 - Extraction. Available from: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available from: [Link]

  • HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE - Organic Syntheses Procedure. Available from: [Link]

  • File:1,3,5-hexahydro-1,3,5-triazine synthesis.png - Wikimedia Commons. Available from: [Link]

  • US3736320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines - Google Patents.
  • 1,3,5-triphenyl-1,3,5-triazinane | Solubility of Things. Available from: [Link]

  • Chemical Properties of Hexahydro-1,3,5-trinitroso-1,3,5-triazine (CAS 13980-04-6). Available from: [Link]

  • Separation of Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine on Newcrom R1 HPLC column. Available from: [Link]

  • THE THERMAL DECOMPOSITION OF 1,3,5-TRINITROHEXAHYDRO-1,3,5-TRIAZINE (RDX), - DTIC. Available from: [Link]

  • Hexahydro-1,3,5-triphenyl-1,3,5-triazine - PubChem. Available from: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available from: [Link]

  • Hexahydro-1,3,5-triazine - Wikipedia. Available from: [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available from: [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. Available from: [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]

  • The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) - DTIC. Available from: [Link]

  • 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol - Substance Information - ECHA - European Union. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. Available from: [Link]

  • Abiotic transformation of hexahydro-1,3,5-trinitro-1,3,5-triazine by Fe(II) bound to magnetite. Available from: [Link]

  • Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) - Integrated Risk Information System. Available from: [Link]

  • Hexahydro-1,3,5-triphenyl-S-triazine - Optional[UV-VIS] - Spectrum - SpectraBase. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-Methyleneaniline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of N-methyleneaniline salts (and related iminium salts) in organic solvents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Iminium Salt Solubility

N-methyleneaniline salts, a class of iminium salts, are pivotal reactive intermediates in a multitude of organic transformations, including Mannich reactions, Pictet-Spengler cyclizations, and as precursors for complex heterocyclic scaffolds. Their utility is often hampered by a fundamental physicochemical challenge: poor solubility in commonly used, low-to-medium polarity organic solvents required for many synthetic procedures.

This guide is structured to diagnose the root cause of these solubility issues and provide a range of practical, field-proven solutions to keep your research moving forward.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the foundational questions researchers encounter when working with these challenging compounds.

Q1: Why is my N-methyleneaniline salt insoluble in solvents like THF, toluene, or dichloromethane?

A1: The primary reason lies in the mismatch between the solute's and the solvent's nature. N-methyleneaniline salts are ionic compounds, possessing a full positive charge on the iminium nitrogen. This ionic character results in a strong, stable crystal lattice structure. Solvents like THF, toluene, and even dichloromethane (DCM) have low-to-moderate polarity and dielectric constants. They lack the strong dipole moments necessary to effectively surround the individual ions (solvation) and overcome the powerful electrostatic forces (lattice energy) holding the crystal together. In essence, the energy gained by solvation does not compensate for the energy required to break apart the ionic lattice.

Q2: How does the counter-ion (anion) of the salt influence its solubility?

A2: The counter-ion is a critical, yet often overlooked, factor. Its properties directly impact the crystal lattice energy.

  • Small, "Hard" Anions (e.g., Chloride, Cl⁻; Perchlorate, ClO₄⁻): These anions have a high charge density. They form very strong, tight ion pairs with the N-methyleneaniline cation, leading to high lattice energies and, consequently, lower solubility in organic solvents.

  • Large, "Soft" Anions (e.g., Triflate, OTf⁻; Hexafluorophosphate, PF₆⁻; Tetraphenylborate, BPh₄⁻): These anions have a diffuse charge distributed over a larger volume. This charge delocalization weakens the electrostatic attraction to the cation, resulting in a lower crystal lattice energy. Salts with these counter-ions are significantly more likely to dissolve in less polar organic media.

Q3: I've observed that my starting materials (N-methylaniline and an aldehyde) are perfectly soluble, but upon adding an acid to form the salt, a precipitate crashes out. Is this normal?

A3: Yes, this is a very common observation and directly illustrates the principles discussed above. The precursors, N-methylaniline and an aldehyde, are neutral organic molecules that are readily soluble in a wide range of organic solvents.[1][2] The moment you introduce an acid (e.g., HCl, TFA), you protonate the intermediate hemiaminal and facilitate water loss to form the N-methyleneaniline salt. This newly formed ionic species is now subject to the solubility limitations of its high crystal lattice energy and is likely to precipitate from a non-polar or moderately polar solvent. This phenomenon is the basis for the in situ generation strategy discussed in the troubleshooting section.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides actionable strategies to overcome solubility hurdles, complete with step-by-step protocols.

Strategy 1: Solvent System Optimization

The most direct approach is to modify the reaction medium. While your reaction chemistry may dictate a specific solvent class, optimization is often possible.

Causality: The ability of a solvent to dissolve an ionic salt is strongly correlated with its dielectric constant and its ability to act as a hydrogen bond donor or acceptor. High-polarity aprotic solvents are often the best choice.

Recommended Solvents for N-methyleneaniline Salts:

SolventDielectric Constant (ε at 20°C)Typical Use Case
Dimethyl Sulfoxide (DMSO)47.2Excellent dissolving power, but high boiling point can complicate workup.
N,N-Dimethylformamide (DMF)36.7Good general-purpose polar aprotic solvent.
Acetonitrile (MeCN)36.6Good dissolving power with a lower boiling point, making it easier to remove.
Nitromethane (MeNO₂)35.9Effective but can have its own reactivity profile.
Methanol (MeOH)33.0A polar protic option; may interfere with reactions sensitive to protic sources.

Troubleshooting Protocol: Using Solvent Mixtures

If a purely polar solvent is incompatible with your reaction (e.g., it dissolves the salt but not your other starting material), a mixed-solvent system is the logical next step.

  • Scouting: In separate vials, test the solubility of your N-methyleneaniline salt in the recommended polar solvents listed above.

  • Binary Mixture Formulation: Begin by dissolving your salt in the minimum required volume of the best polar solvent (e.g., Acetonitrile).

  • Titration: Slowly add this concentrated solution to your main reaction solvent (e.g., Toluene) containing your other reagents at the reaction temperature. Add only enough of the polar solution to achieve homogeneity.

  • Monitoring: Be vigilant for precipitation as the reaction proceeds, as changes in the composition of the reaction mixture can alter solubility.

Strategy 2: In Situ Generation of the Iminium Salt

This is one of the most effective and widely used strategies. Instead of isolating the problematic salt, you generate it directly in the reaction flask where it is consumed by other reagents as it forms.

Causality: By keeping the concentration of the free iminium salt low at any given moment, you stay below its solubility limit. The salt effectively exists only transiently before reacting further. This approach is common in procedures like the Stork enamine alkylation, which proceeds through an iminium intermediate.[3]

Experimental Protocol: In Situ Generation for a Mannich-type Reaction

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your nucleophile and N-methylaniline in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Pre-cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Aldehyde Addition: Add the aldehyde component dropwise to the stirred solution.

  • Acid Catalyst/Reagent Addition: Slowly add the acid or Lewis acid catalyst (e.g., trifluoroacetic acid, TiCl₄) that will promote the formation of the iminium salt.

  • Reaction: The iminium salt forms in situ and is immediately trapped by the present nucleophile.

  • Monitoring & Workup: Allow the reaction to proceed as monitored by TLC or LC-MS, followed by a standard aqueous workup.

cluster_flask Reaction Flask (Anhydrous Solvent) A N-Methylaniline Intermediate [N-Methyleneaniline Salt] (Transient, Low Concentration) A->Intermediate + B + D B Aldehyde C Nucleophile C->Intermediate D Acid Catalyst Product Final Product Intermediate->Product Trapped by C

Caption: Workflow for the in situ generation of N-methyleneaniline salts.

Strategy 3: Counter-Ion Exchange

If isolation of the salt is necessary, modifying it to be more "organic-friendly" is a powerful technique. Exchanging a problematic anion like chloride for a large, non-coordinating anion can dramatically increase solubility in organic solvents.[4]

Causality: As described in the FAQ, a larger counter-ion with diffuse charge lowers the crystal lattice energy, making it easier for solvent molecules to break the lattice apart.

Experimental Protocol: Exchange of Chloride for Tetraphenylborate

  • Dissolution: Dissolve your N-methyleneaniline chloride salt in a solvent in which it is reasonably soluble, such as methanol or acetone.

  • Anion Source: In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate (NaBPh₄) in the same solvent.

  • Metathesis: Slowly add the sodium tetraphenylborate solution to the stirred solution of your iminium salt at room temperature.

  • Precipitation: You should observe the immediate precipitation of sodium chloride (NaCl), which is poorly soluble in most organic solvents.

  • Isolation: Stir for 30-60 minutes to ensure complete reaction. Remove the NaCl precipitate by filtration through a pad of celite.

  • Final Product: The filtrate now contains your N-methyleneaniline tetraphenylborate salt. Remove the solvent under reduced pressure to isolate the new, more soluble salt. Confirm the structure and purity by NMR and MS.

cluster_start Starting Materials cluster_process Process cluster_end Products start_salt N-Methyleneaniline⁺Cl⁻ (Poorly Soluble) mix Mix in Polar Solvent (e.g., Acetone) start_salt->mix anion_source Na⁺BPh₄⁻ (Soluble Anion Source) anion_source->mix filter Filter to Remove Precipitate mix->filter precipitate NaCl Precipitate (Insoluble Byproduct) mix->precipitate final_salt N-Methyleneaniline⁺BPh₄⁻ (Soluble in Organic Solvents) filter->final_salt

Caption: Experimental workflow for counter-ion exchange to improve solubility.

Strategy 4: Phase-Transfer Catalysis (PTC)

For biphasic reactions or when the salt is a solid reactant, a phase-transfer catalyst can be used to transport the iminium cation into the organic phase where the reaction occurs.

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has a lipophilic exterior (the butyl groups) and an ionic core. It can exchange its anion for the iminium salt at the phase boundary, forming a new, large, lipophilic ion pair that is soluble in the organic phase.

Troubleshooting Protocol: Using a Phase-Transfer Catalyst

  • Reaction Setup: Combine your organic-soluble reactant(s) in a non-polar solvent (e.g., toluene). Add your solid N-methyleneaniline salt.

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB or Aliquat 336).

  • Reaction Conditions: Heat and stir the mixture vigorously. Vigorous stirring is crucial to maximize the interfacial area between the solid salt and the liquid phase, facilitating the action of the catalyst.

  • Monitoring: Monitor the disappearance of the solid reactant and the formation of the product. The reaction is often slower than a homogeneous one, so patience is key.

  • Workup: The catalyst can typically be removed during an aqueous workup or by silica gel chromatography.

Part 3: Advanced Troubleshooting FAQs

Q4: My reaction is failing, and I suspect solubility is the issue. How can I definitively check if my salt is dissolved?

A4: Visual inspection can be misleading, as a very fine suspension can appear to be a solution.

  • Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible within the liquid, it indicates the presence of suspended particles scattering the light (a colloid or suspension). A true solution will not show the beam's path.

  • "Hot-Needle" Test: Carefully warm a small area of your flask. If you see solid material dissolving and then recrystallizing upon cooling, your compound is not fully dissolved at the bulk temperature.

  • Supernatant Analysis: Centrifuge a small aliquot of the reaction mixture. Carefully remove the supernatant and analyze it by TLC or LC-MS. If the concentration of your salt is much lower than expected, you have a solubility problem.[5]

Q5: Are there any other additives that can help improve solubility?

A5: In some specific cases, other additives can be explored:

  • Co-solvents: As discussed, this is the primary method.

  • Crown Ethers: For salts with metallic counter-ions (e.g., K⁺PF₆⁻), crown ethers like 18-crown-6 can sequester the metal cation, freeing the anion and potentially improving the overall solubility of the ion pair.

  • Ionic Liquids (ILs): In specialized applications, using an ionic liquid as a solvent or co-solvent can be an option, as they provide a highly polar environment. However, this can significantly complicate product isolation.

References
  • Vertex AI Search. N-Methylaniline - Solubility of Things. Accessed February 17, 2026.
  • CymitQuimica. CAS 100-61-8: N-Methylaniline. Accessed February 17, 2026.
  • Bloom Tech.
  • Hainan Sincere Industries. N-Methylaniline (NMA)
  • Fiveable. N-methylaniline Definition - Organic Chemistry Key Term. Published August 15, 2025.
  • ChemicalBook. N-Methylaniline Chemical Properties,Uses,Production. Published September 20, 2024.
  • Sigma-Aldrich. N-Methylaniline ≥99 Monomethylaniline. Product Page. Accessed February 17, 2026.
  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Published September 20, 2024.
  • PubChem. N-Methylaniline. National Institutes of Health. Accessed February 17, 2026.
  • The Royal Society of Chemistry. Anion-Enhanced Solvophobic Effects in Organic Solvent. Published 2013.
  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. Accessed February 17, 2026.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Published 2013.
  • BenchChem. Application Notes and Protocols for Enamine and N-Methylaniline Reactions. Published December 2025.

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Validation & Comparative

A Researcher's Guide to the UV-Vis Absorption Spectra of Protonated Aniline Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of protonated Schiff bases derived from aniline. We will explore the underlying electronic principles, present detailed experimental protocols for synthesis and analysis, and discuss the influence of molecular structure and solvent effects on the spectral properties. This resource is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy to characterize and understand these versatile compounds.

Introduction: The Significance of Protonation in Schiff Base Spectroscopy

Schiff bases, or imines, are a cornerstone class of organic compounds defined by the carbon-nitrogen double bond (-C=N-). Formed through the condensation of a primary amine and an active carbonyl group, they are pivotal as synthetic intermediates, catalysts, dyes, and pharmacologically active agents.[1][2] Their rich electronic structure, characterized by an extended π-conjugated system, makes them ideal candidates for investigation by UV-Visible (UV-Vis) spectroscopy.[3][4]

A key feature of the imine group is the lone pair of electrons on the nitrogen atom, which makes it a site of basicity. Protonation of this nitrogen atom profoundly alters the molecule's electronic landscape.[5][6] This event, which can be triggered by an acidic environment, induces dramatic and informative changes in the UV-Vis absorption spectrum. Understanding these spectral shifts is crucial for predicting molecular behavior in different chemical environments, designing pH-responsive materials, and elucidating reaction mechanisms. This guide will dissect these changes, providing both the theoretical framework and practical data to empower your research.

Theoretical Foundations: Why Protonation Changes the Color

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aniline Schiff bases, the most important transitions are:

  • π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are responsible for the primary color of conjugated compounds.[3][7]

  • n → π* Transitions: This is the promotion of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions.[4]

The Impact of Protonation:

When the imine nitrogen is protonated, the lone pair of non-bonding electrons forms a new σ-bond with the proton. This has two major consequences:

  • Disappearance of the n → π* Transition: Since the non-bonding electrons are now engaged in a bond, the n → π* transition is typically no longer observed, or it is shifted to a much higher energy (a hypsochromic or blue shift) outside the typical measurement range.

  • Bathochromic Shift of the π → π* Transition: The protonated imine group (-C=NH+-) becomes a much stronger electron-acceptor. This enhances the delocalization of the π-electron system across the entire molecule. This increased conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to the fundamental relationship E = hc/λ, a lower energy gap corresponds to absorption at a longer wavelength. This phenomenon is known as a bathochromic shift (or red shift), often resulting in a dramatic color change.[8][9] Acid doping of some imines has been shown to result in distinct bathochromic shifts of over 200 nm.[8][9]

Protonation can also influence the molecule's planarity, further affecting π-orbital overlap and modifying the optical and electrochemical properties.[9]

Experimental Protocols

This section provides standardized, self-validating protocols for the synthesis of aniline Schiff bases and their subsequent analysis upon protonation.

Part A: Synthesis of Aniline Schiff Bases

This protocol describes a general method for the condensation reaction to form a Schiff base.

Methodology:

  • Reactant Preparation: Dissolve the selected aniline derivative (e.g., 5 mmol) in 20 mL of a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of the chosen aldehyde (e.g., 2,4-dihydroxybenzaldehyde, 5 mmol) in 20 mL of ethanol.[7]

  • Reaction Initiation: Slowly add the aniline solution to the aldehyde solution with continuous stirring.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture to facilitate the condensation reaction.[1]

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[1][4]

  • Isolation: Upon completion, cool the mixture to room temperature. The precipitated Schiff base product is then collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and dry it under a vacuum. Recrystallization from a suitable solvent can be performed for further purification if necessary.

G cluster_synthesis Schiff Base Synthesis Workflow A Dissolve Aniline in Ethanol C Mix Solutions & Add Catalyst (Acetic Acid) A->C B Dissolve Aldehyde in Ethanol B->C D Reflux for 2-4 hours C->D E Cool to Room Temp. D->E F Filter Precipitate E->F G Wash with Cold Ethanol & Dry F->G

Caption: General workflow for the synthesis of aniline Schiff bases.

Part B: Protonation and Spectroscopic Analysis

This protocol details the preparation of samples for UV-Vis analysis and the process of in-situ protonation.

Methodology:

  • Stock Solution: Prepare a stock solution of the synthesized Schiff base in a spectroscopic grade solvent (e.g., Dichloromethane, Ethanol) at a known concentration (e.g., 1 x 10⁻⁴ M).

  • Baseline Spectrum: Transfer an aliquot of the solution to a quartz cuvette. Place the cuvette in a dual-beam UV-Vis spectrophotometer and record the absorption spectrum over a range of 200-700 nm, using the pure solvent as a reference.[7][10] This is the spectrum of the neutral Schiff base.

  • Protonation: To the same cuvette, add a small, controlled volume of a strong acid, such as Trifluoroacetic Acid (TFA) or sulfuric acid.[8][9][11] A stepwise addition allows for monitoring the gradual spectral changes.

  • Acquisition of Protonated Spectrum: After each addition of acid, gently mix the solution and immediately record the UV-Vis spectrum. Continue the additions until no further changes in the spectrum are observed, indicating that the protonation is complete. The final spectrum represents the fully protonated Schiff base.

G cluster_analysis UV-Vis Analysis Workflow P1 Prepare Schiff Base Stock Solution P2 Record Baseline Spectrum (Neutral Form) P1->P2 P3 Add Acid (e.g., TFA) Stepwise to Cuvette P2->P3 P4 Mix and Record Spectrum After Each Addition P3->P4 P5 Analyze Spectral Shift (λmax Comparison) P4->P5

Caption: Workflow for protonation and UV-Vis spectroscopic analysis.

Comparative Analysis: Experimental Data & Discussion

Here, we compare the spectral properties of different aniline Schiff bases to illustrate the core principles. The data presented are representative of typical experimental outcomes.

Case Study 1: Salicylidene-aniline (Unsubstituted)

The simplest case involves the Schiff base from aniline and salicylaldehyde. Its spectrum provides a clear baseline for the effect of protonation.

Table 1: Spectral Data for Salicylidene-aniline in Ethanol

Speciesλmax (n → π) [nm]λmax (π → π) [nm]Observed Shift (Δλ) [nm]
Neutral~350~280-
ProtonatedAbsent~425+145

Upon addition of acid, the weaker n → π* transition at ~350 nm disappears.[4] Concurrently, the main π → π* absorption band undergoes a significant bathochromic shift from ~280 nm to ~425 nm. This large red shift is a direct consequence of the enhanced π-electron delocalization in the protonated iminium cation.

Case Study 2: The Influence of Substituents

To probe the electronic modulation, we compare Schiff bases derived from aniline, p-methoxyaniline (electron-donating group, EDG), and p-nitroaniline (electron-withdrawing group, EWG), all condensed with salicylaldehyde.

Table 2: Comparison of λmax for Protonated Aniline Schiff Bases in Dichloromethane

Aniline DerivativeSubstituent GroupNature of Groupλmax of Protonated Form [nm]
Aniline-HNeutral~430
p-Methoxyaniline-OCH₃Electron-Donating (EDG)~455
p-Nitroaniline-NO₂Electron-Withdrawing (EWG)~410

The data clearly show that an electron-donating -OCH₃ group on the aniline ring pushes the absorption maximum to a longer wavelength compared to the unsubstituted version. The EDG increases the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing a red shift. Conversely, the electron-withdrawing -NO₂ group lowers the energy of the HOMO, increasing the energy gap and resulting in a hypsochromic (blue) shift relative to the protonated unsubstituted base. This demonstrates the tunable nature of the absorption properties through synthetic modification.[2][10]

Case Study 3: Solvatochromism of a Protonated Schiff Base

The solvent environment can also play a critical role in determining the absorption maximum, a phenomenon known as solvatochromism.[12] We examine the protonated form of salicylidene-p-methoxyaniline in solvents of varying polarity.

Table 3: Solvatochromic Effect on the λmax of a Protonated Schiff Base

SolventPolarity (ET(30) kcal/mol)λmax [nm]Solvatochromic Shift
Cyclohexane30.9~440Baseline
Dichloromethane40.7~455Positive (Red Shift)
Ethanol51.9~462Positive (Red Shift)
DMSO45.1~458Positive (Red Shift)

The observed trend is positive solvatochromism , where the λmax shifts to longer wavelengths as the solvent polarity increases.[13] This indicates that the excited state of the protonated Schiff base is more polar than its ground state. Polar solvents preferentially stabilize the more polar excited state, lowering its energy and thus reducing the transition energy, which results in a red shift.

Field-Proven Insights & Troubleshooting

  • Hydrolytic Stability: A critical consideration is the stability of the imine bond in an acidic medium. Unsubstituted Schiff bases can be susceptible to acid-catalyzed hydrolysis, breaking down into their constituent amine and aldehyde.[8][9] The presence of certain substituents, such as alkoxy groups, has been shown to enhance hydrolytic stability, making them more robust for studies involving protonation.[8][9] If the primary absorption band decreases in intensity over time with the concurrent appearance of bands corresponding to the starting materials, hydrolysis is likely occurring.

  • Computational Corroboration: Modern research increasingly employs computational methods like Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra.[3][14] These calculations can predict λmax, identify the specific molecular orbitals involved in the transition (e.g., HOMO → LUMO), and corroborate experimental findings, providing a deeper mechanistic understanding.[15]

Conclusion

The UV-Vis spectroscopy of protonated aniline Schiff bases is a powerful tool for probing their electronic structure. The protonation of the azomethine nitrogen is the key event, consistently leading to a significant bathochromic shift of the primary π → π* absorption band due to enhanced π-conjugation. This guide has demonstrated that the magnitude of this shift is not static; it is a tunable property that can be rationally controlled through the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic rings. Furthermore, the solvent environment provides another layer of control, with solvent polarity often influencing the precise absorption maximum. By integrating the theoretical principles, experimental protocols, and comparative data presented herein, researchers can effectively leverage UV-Vis spectroscopy to characterize these dynamic molecules and design novel systems for applications in materials science, sensing, and pharmacology.

References

  • Title: Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups Source: ACS Publications URL: [Link]

  • Title: Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric Source: MDPI URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE Source: The Distant Reader URL: [Link]

  • Title: Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric Source: ResearchGate URL: [Link]

  • Title: The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase Source: Royal Society of Chemistry URL: [Link]

  • Title: The effect of protonation and electrical interactions on the stereochemistry of retinal schiff bases Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of novel Schiff base ligands Source: International Journal of Chemical Studies URL: [Link]

  • Title: UV-Vis absorption spectrum and computational study of the... Source: ResearchGate URL: [Link]

  • Title: The Effect of Protonation and Electrical Interactions on the Stereochemistry of Retinal Schiff Bases - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with Source: Der Pharma Chemica URL: [Link]

  • Title: Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents Source: MDPI URL: [Link]

  • Title: Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents Source: PubMed URL: [Link]

  • Title: Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base Source: ScienceDirect URL: [Link]

  • Title: UV-vis absorption spectrum upon protonation of the Schiff base by... Source: ResearchGate URL: [Link]

  • Title: UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine Source: Academia.edu URL: [Link]

  • Title: Effect of Protonation on the Electronic Spectra of Some Cobalt(III) Cage Complexes Source: ResearchGate URL: [Link]

  • Title: Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation Source: PubMed URL: [Link]

  • Title: UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Source: ResearchGate URL: [Link]

  • Title: Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base Source: MDPI URL: [Link]

  • Title: Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solvatochromic behavior and electronic structure of some symmetric 2-aminophenol Schiff base derivatives Source: ResearchGate URL: [Link]

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Safety Operating Guide

N-Methyleneaniline Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Hazard

N-Methyleneaniline Hydrochloride is not a simple organic salt; it is a labile Schiff base salt that acts as a generator for two distinct high-hazard species. Upon contact with moisture, water, or physiological fluids, it hydrolyzes to release Aniline (a potent methemoglobinemia inducer) and Formaldehyde (a sensitizer and carcinogen).

Core Directive: Do not treat this solely as "organic amine waste." Disposal protocols must account for the generation of formaldehyde and the high toxicity of aniline. Incineration by a licensed contractor is the only acceptable final disposal method.

Chemical Logic & Hazard Assessment

To ensure safety, one must understand the instability of the compound. Unlike stable amine salts (e.g., Aniline HCl), the methylene bridge is reactive.

The Hydrolysis Mechanism

In the presence of water (even atmospheric moisture over time), the compound undergoes the following breakdown:



This reaction dictates that the waste stream contains carcinogens (Formaldehyde), blood toxins (Aniline), and corrosives (HCl).

Hazard Profile Table
ComponentPrimary HazardGHS ClassificationWaste Code (RCRA)
N-Methyleneaniline HCl Pro-drug / Generator Acute Tox. 3; Muta. 2Mixture
Aniline Methemoglobinemia Acute Tox. 3; Carc. 2; Aquatic Acute 1U012
Formaldehyde Carcinogen Carc. 1B; Skin Sens. 1U122
Hydrochloric Acid Corrosive Skin Corr. 1B; Met. Corr. 1D002

Operational Disposal Protocol

A. Waste Segregation (Critical Step)

Do not mix N-Methyleneaniline Hydrochloride waste with oxidizing agents (e.g., Nitric acid, Peroxides). Aniline derivatives can ignite or explode on contact with strong oxidizers. Furthermore, avoid mixing with bleach (Sodium Hypochlorite) ; this generates chloroanilines, which are significantly more toxic and persistent than the parent compound.

B. Solid Waste Disposal

Applicable to: Pure solid, contaminated weighing boats, filter paper, and solid spill residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This "double containment" prevents dust generation upon reopening.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid."

    • Constituents: "N-Methyleneaniline HCl, Aniline, Formaldehyde."

    • Hazard Checkboxes: Toxic, Corrosive.[1]

C. Liquid Waste (Mother Liquors/Solvents)

Applicable to: Reaction mixtures, filtrates, and cleaning solvents.

  • pH Check: If the waste is an aqueous stream, check the pH. If pH < 2, it is a D002 corrosive waste. Do not neutralize in the lab unless you have a specific SOP. Neutralization can generate heat and volatilize formaldehyde.

  • Solvent Compatibility: Ensure the solvent stream is compatible with HDPE. If the solvent is halogenated (e.g., DCM), use a "Halogenated Waste" carboy. If non-halogenated (e.g., Methanol/Ethanol), use "Non-Halogenated."

  • Segregation:

    • Do NOT pour into the general "Organic Waste" drum if that drum is destined for fuel blending (unless approved by EHS).

    • Designate for "Destructive Incineration" due to the U-listed components.

D. Glassware Decontamination

Conventional washing can release aniline into the municipal sewer, which is a violation of environmental regulations.

  • Triple Rinse: Rinse contaminated glassware with a small volume of acetone or ethanol.

  • Collect Rinsate: Pour the first three rinses into the Hazardous Liquid Waste container.

  • Final Wash: Only after triple rinsing can the glassware be washed with soap and water in the sink.

Visual Workflows

Figure 1: Decomposition and Hazard Pathway

This diagram illustrates why the compound is treated as a double hazard.

Decomposition Compound N-Methyleneaniline HCl (Solid Salt) Aniline Aniline HCl (Blood Toxin - U012) Compound->Aniline Breakdown Formaldehyde Formaldehyde (Carcinogen - U122) Compound->Formaldehyde Releases Water Moisture / H2O (Hydrolysis) Water->Compound Triggers

Caption: Hydrolysis pathway of N-Methyleneaniline HCl releasing toxic Aniline and carcinogenic Formaldehyde.

Figure 2: Disposal Decision Tree

Operational logic for researchers handling waste streams.

DisposalWorkflow Start Waste Generation TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Solid Solid Waste (Pure salt, wipes, filters) TypeCheck->Solid Solid Liquid Liquid Waste (Mother liquor, rinsate) TypeCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidContainer Container: Wide-mouth HDPE Label: 'Toxic Solid' Bagging->SolidContainer pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Low pH Neutral Neutral/Organic pHCheck->Neutral Solvent LiquidContainer Container: Chemical Waste Carboy Label: 'Toxic & Corrosive' Acidic->LiquidContainer Do Not Neutralize (Risk of Fumes) Neutral->LiquidContainer

Caption: Decision tree for segregating N-Methyleneaniline HCl waste streams.

Emergency Procedures (Spill Response)

Immediate Action: Evacuate the immediate area if dust is generated. Aniline is readily absorbed through the skin and lungs.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a NIOSH-approved respirator (P100/Organic Vapor) if outside a fume hood.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous waste.

    • Liquids: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible with aniline).

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous solid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). [Link]

  • PubChem. (2024). Aniline (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2024). Formaldehyde (Compound Summary). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.